4-(Tert-butyl)phenylacetylene CAS number 772-38-3
4-(Tert-butyl)phenylacetylene CAS number 772-38-3
An In-depth Technical Guide to 4-(Tert-butyl)phenylacetylene (CAS 772-38-3)
Introduction: The Versatile Building Block
4-(Tert-butyl)phenylacetylene is an organic compound featuring a terminal alkyne group and a phenyl ring substituted with a sterically demanding tert-butyl group.[1] This unique combination of functional groups makes it a valuable and versatile building block in modern organic synthesis. The terminal alkyne provides a reactive handle for a variety of powerful coupling reactions, while the bulky tert-butyl group enhances solubility in common organic solvents and influences the electronic and physical properties of resulting molecules, often preventing undesirable aggregation in materials applications.[1] This guide provides an in-depth exploration of its properties, synthesis, key reactions, and applications for researchers, scientists, and professionals in drug development and materials science. It is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[2][3]
Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. 4-(Tert-butyl)phenylacetylene is typically a clear, pale yellowish-brown or pale green to khaki-brown liquid at room temperature.[2][4] Its hydrophobic nature, conferred by the hydrocarbon-rich structure, results in low solubility in water, but excellent solubility in organic solvents such as chloroform, hexanes, ethanol, and ether.[1][5]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 772-38-3 | [2] |
| Molecular Formula | C₁₂H₁₄ | [2] |
| Molecular Weight | 158.24 g/mol | |
| Appearance | Clear pale yellowish-brown to khaki-brown liquid | [2][4] |
| Boiling Point | 70 °C @ 2 mmHg | [6] |
| Density | 0.877 g/mL at 25 °C | [6] |
| Refractive Index | 1.528 - 1.530 @ 20 °C | [6][7] |
| Flash Point | 82.2 °C (180 °F) - closed cup | [8] |
| Water Solubility | Difficult to mix with water | [6][9] |
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of the compound during and after synthesis.
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¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. A representative spectrum in CDCl₃ shows a sharp singlet for the nine equivalent protons of the tert-butyl group, a singlet for the acetylenic proton, and a pair of doublets for the aromatic protons in the para-substituted ring.[2]
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δ 1.33 (s, 9H): Protons of the -C(CH₃)₃ group.
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δ 3.04 (s, 1H): Acetylenic proton (-C≡CH ).
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δ 7.35 (d, J = 8.3 Hz, 2H): Aromatic protons ortho to the alkyne.
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δ 7.45 (d, J = 9.0 Hz, 2H): Aromatic protons ortho to the tert-butyl group.
-
-
Mass Spectrometry: Electron Ionization (EI) mass spectrometry shows a distinct molecular ion peak.[2]
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m/z 158.0 [M]⁺: Corresponds to the molecular weight of the compound.[2]
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-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the key functional groups.
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~3300 cm⁻¹: Sharp peak corresponding to the ≡C-H stretch of the terminal alkyne.
-
~2100 cm⁻¹: Weak but sharp peak for the C≡C triple bond stretch.
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~2960 cm⁻¹: C-H stretching of the tert-butyl group.
-
Synthesis Methodology
While commercially available, 4-(tert-butyl)phenylacetylene can be synthesized via several routes. A common laboratory-scale preparation involves the dehydrohalogenation of a suitable precursor. One documented method starts from (2-bromo-1-(4-(tert-butyl)phenyl)ethenyl)trimethylsilane.[2]
Detailed Protocol: Synthesis from a Vinyl Bromide Precursor[2]
This protocol describes a base-mediated elimination reaction to generate the terminal alkyne. The choice of a carbonate base in a mixed solvent system provides mild conditions that are tolerant of the alkyne product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the starting material (e.g., 5.0 g, 21.7 mmol of the vinyl bromide precursor) in a solvent mixture of 50 mL methanol and 50 mL dichloromethane.
-
Addition of Base: Add finely powdered potassium carbonate (6.0 g, 43.5 mmol, 2 equivalents) to the solution. The use of a solid base in this suspension facilitates a heterogeneous reaction, simplifying the workup.
-
Reaction: Stir the suspension vigorously at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup - Filtration: Upon completion, filter the mixture through a pad of diatomaceous earth to remove the inorganic salts.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the product into diethyl ether. The ether layer will contain the desired product, while the aqueous layer retains the methanol and salts.
-
Washing: Combine the organic layers and wash twice with water (50 mL each time) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the ether extract over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by evaporation under reduced pressure to yield the final product, which is typically a colorless to pale yellow liquid.[2]
Caption: Synthesis Workflow for 4-(Tert-butyl)phenylacetylene.
Key Reactions and Synthetic Utility
The synthetic power of 4-(tert-butyl)phenylacetylene lies in the reactivity of its terminal alkyne. It is a key substrate in several cornerstone reactions of modern organic chemistry.
Sonogashira Coupling
The Sonogashira reaction is a robust and widely used cross-coupling method to form C(sp²)-C(sp) bonds.[10][11] It involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10] This reaction is fundamental in the synthesis of complex molecules for pharmaceuticals and organic materials.[10][12]
Causality in Protocol Design: The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) salt reacts with the alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst. The base is crucial for deprotonating the terminal alkyne.
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